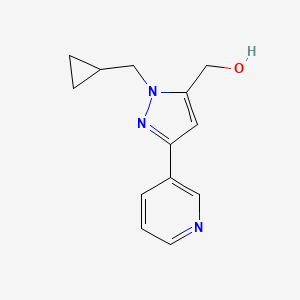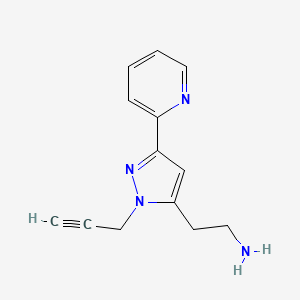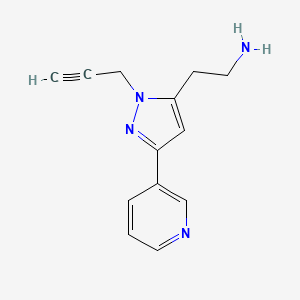![molecular formula C12H11ClN4 B1480895 1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098091-70-2](/img/structure/B1480895.png)
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound can serve as a starting material for synthesizing a variety of biologically active molecules. Its structure, which includes both pyrazole and pyridine moieties, makes it a versatile precursor in medicinal chemistry for creating compounds with potential antimicrobial, anticancer, and antimalarial activities .
Development of Inhibitors
Due to the presence of the pyrazole ring, this compound can be utilized in the design of enzyme inhibitors. It has been shown that pyrazole derivatives can act as inhibitors of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohol .
Pharmaceutical Research
In pharmaceutical research, this compound’s framework can be modified to produce new drugs with improved efficacy and reduced side effects. Its structural complexity allows for the exploration of pharmacophores, leading to the discovery of novel therapeutic agents .
Material Science Applications
The pyridine component of the compound can be exploited in material science. Pyridinium salts, derived from pyridine, have applications in creating advanced materials with specific electronic and optical properties .
Gene Delivery Systems
Pyridinium salts, which can be synthesized from the pyridine part of the compound, have been studied for their potential use in gene delivery systems. These systems are crucial for gene therapy, a promising treatment for genetic disorders .
Ionic Liquids and Ylides
The compound can be used to synthesize pyridinium ionic liquids and ylides. Ionic liquids have a range of applications, including as solvents for chemical reactions, while ylides are useful in organic synthesis as intermediates .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as reagents or indicators due to their potential for forming complexes with metals or other analytes, aiding in the detection and quantification of substances .
Agricultural Chemistry
Lastly, the compound’s derivatives could find applications in agricultural chemistry, potentially leading to the development of new pesticides or growth regulators that target specific biochemical pathways in pests or plants .
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize complexes with feii, coii, and niii ions . These complexes have shown different coordination environments, suggesting that the compound may interact with these ions in a biological context.
Mode of Action
Similar compounds have been involved in rh(iii)-catalyzed and solvent-controlled c–h bond functionalization , which suggests that this compound might also interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have shown catalytic properties towards the oxygen evolution reaction (oer) under basic conditions . This suggests that the compound could have a role in catalysis.
properties
IUPAC Name |
1-(2-chloroethyl)-6-pyridin-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c13-4-6-16-7-8-17-12(16)9-11(15-17)10-3-1-2-5-14-10/h1-3,5,7-9H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASDFXJLKVBOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C=CN(C3=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(prop-2-yn-1-yl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480817.png)
![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1480818.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480822.png)
![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480827.png)
![methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480829.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480830.png)
![6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480832.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480833.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480834.png)
![6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480835.png)